Opuntioside-I
Description
Opuntioside-I is an alpha-pyrone glycoside isolated from Opuntia dillenii, a cactus species traditionally used for its medicinal properties. It has demonstrated hypotensive activity in normotensive rats without mortality at doses as high as 1,000 mg/kg/day . Pharmacological studies highlight its safety profile, though histopathological analyses revealed mild liver and spleen changes in animal models . Its structure comprises a glycosylated alpha-pyrone core, distinguishing it from other cactus-derived metabolites.
Properties
Molecular Formula |
C13H18O9 |
|---|---|
Molecular Weight |
318.28 g/mol |
IUPAC Name |
4-methoxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]pyran-2-one |
InChI |
InChI=1S/C13H18O9/c1-19-6-2-7(21-9(15)3-6)5-20-13-12(18)11(17)10(16)8(4-14)22-13/h2-3,8,10-14,16-18H,4-5H2,1H3/t8-,10-,11+,12-,13-/m1/s1 |
InChI Key |
OQVZJGGNKYGQLT-KABOQKQYSA-N |
Isomeric SMILES |
COC1=CC(=O)OC(=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
COC1=CC(=O)OC(=C1)COC2C(C(C(C(O2)CO)O)O)O |
Synonyms |
opuntioside-I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally and Functionally Similar Compounds
Structural Analogues
2.1.1. Opuntiol
- Source : Also isolated from Opuntia dillenii.
- Structural Differences: Opuntiol lacks the glycosidic moiety present in Opuntioside-I, featuring a simpler phenolic structure.
- Pharmacological Activity : Demonstrates analgesic effects in murine pain models, contrasting with this compound’s hypotensive properties .
2.1.2. Beta-Sitosterol Glucoside
- Source : Found in Opuntia ficus-indica.
- Structural Differences : A sterol glycoside with a glucose unit attached to a sterol backbone, unlike this compound’s pyrone-glycoside system.
- Pharmacological Activity: Known for anti-inflammatory and cholesterol-lowering effects, differing from this compound’s cardiovascular focus .
Functional Analogues
2.2.1. Digoxin
- Source : Derived from Digitalis lanata.
- Functional Similarity: Both compounds exhibit cardiovascular activity (hypotensive vs. inotropic).
Pharmacological and Toxicological Data Comparison
Table 1: Comparative Pharmacological Profiles
Table 2: Structural Comparison
| Compound | Core Structure | Glycosidic Units | Bioactive Moieties |
|---|---|---|---|
| This compound | Alpha-pyrone | 1 | Glycosylated pyrone |
| Opuntiol | Phenolic | 0 | Free hydroxyl groups |
| Beta-Sitosterol Glucoside | Sterol | 1 | Sterol-glucose conjugate |
Research Findings and Mechanistic Insights
- Beta-Sitosterol Glucoside : Inhibits NF-κB signaling, contributing to anti-inflammatory effects .
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